Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-
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Overview
Description
Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with significant importance in organic chemistry and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functional group modifications. For the compound Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-, the synthetic route may involve the following steps:
Formation of the p-chlorophenylthio intermediate: This can be achieved by reacting p-chlorothiophenol with an appropriate alkylating agent.
Amination: The intermediate is then reacted with an amine, such as ethylenediamine, to introduce the amino group.
Cyclization: The resulting compound undergoes cyclization to form the piperidine ring.
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The p-chlorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives.
Scientific Research Applications
Piperidine derivatives, including Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)-, have a wide range of applications in scientific research :
Chemistry: Used as intermediates in organic synthesis and as building blocks for complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for their potential as therapeutic agents in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- involves its interaction with specific molecular targets and pathways . The p-chlorophenylthio group can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 1-(3-((2-((p-chlorophenyl)thio)ethyl)amino)propyl)- is unique due to the presence of the p-chlorophenylthio group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
93144-71-9 |
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Molecular Formula |
C16H25ClN2S |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-piperidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C16H25ClN2S/c17-15-5-7-16(8-6-15)20-14-10-18-9-4-13-19-11-2-1-3-12-19/h5-8,18H,1-4,9-14H2 |
InChI Key |
WNHSHVFBQQHKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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